Physicochemical properties of 4-Fluorobenzofuran-7-carboxylic acid
Physicochemical properties of 4-Fluorobenzofuran-7-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzofuran-7-carboxylic Acid
Abstract: 4-Fluorobenzofuran-7-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any molecule destined for biological application, a thorough understanding of its physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. This guide provides a comprehensive analysis of the key physicochemical attributes of 4-Fluorobenzofuran-7-carboxylic acid, offering both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. The focus is not merely on the data itself, but on the strategic rationale behind the selection of analytical methods and the interpretation of their results within a drug development context.
Molecular Structure and Core Attributes
The foundational step in characterizing any compound is to define its structural and fundamental properties. These values are the basis for both computational predictions and the interpretation of experimental data.
Chemical Structure:
Table 1: Core Molecular Attributes of 4-Fluorobenzofuran-7-carboxylic acid
| Property | Value | Source/Method |
| Molecular Formula | C₉H₅FO₃ | - |
| Molecular Weight | 180.14 g/mol | Calculated |
| Exact Mass | 180.02228 Da | Calculated |
| IUPAC Name | 4-fluoro-1-benzofuran-7-carboxylic acid | - |
| Predicted XLogP3 | 2.5 | PubChemLite[1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters for a drug candidate. It defines the extent of ionization at a given pH. For 4-Fluorobenzofuran-7-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. Its ionization state will profoundly influence solubility, membrane permeability, and the potential for ionic interactions with biological targets.
Theoretical Considerations
The pKa of the parent compound, benzoic acid, is approximately 4.2. The electronic nature of the substituents on the aromatic ring modulates this value. The fluorine atom at the 4-position is electron-withdrawing via induction, which stabilizes the carboxylate anion and thus increases acidity (lowers the pKa). The fused furan ring's electronic contribution is more complex but is generally considered weakly electron-withdrawing. For context, the experimental pKa of 4-fluorobenzoic acid is 4.14. It is therefore reasonable to predict that the pKa of 4-Fluorobenzofuran-7-carboxylic acid will be in a similar range, likely between 3.8 and 4.2.
Experimental Determination: Potentiometric Titration
Potentiometric titration remains the gold-standard method for precise pKa determination due to its accuracy and the rich information derived from the titration curve[2].
Causality Behind the Method: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is 50% ionized (i.e., at the half-equivalence point). This provides an empirical value under specific, controlled conditions of temperature and ionic strength, which is essential for building robust structure-activity relationships.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Fluorobenzofuran-7-carboxylic acid. Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If aqueous solubility is a limitation, a co-solvent such as methanol or DMSO may be used. Crucial Insight: The use of a co-solvent will yield an apparent pKa (pKaᵃ). It is critical to keep the co-solvent percentage low and consistent across experiments and to report it, as it alters the dielectric constant of the medium and thus the pKa[2].
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C or 37°C). Use a magnetic stirrer for gentle, continuous mixing. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titration: Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading has stabilized (<0.01 pH units/minute drift)[3].
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve (the inflection point of the sigmoid). The pKa is determined by identifying the pH at the volume of titrant corresponding to half of the equivalence point volume[3][4].
-
Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation[3].
Workflow for pKa Determination:
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water[5][6]. Since 4-Fluorobenzofuran-7-carboxylic acid is ionizable, the distribution coefficient (LogD) at a specific pH (typically 7.4) is the more biologically relevant parameter.
Theoretical Considerations
Computational models, such as XLogP3, predict a LogP value of 2.5 for the neutral species[1]. This suggests moderate lipophilicity. However, at physiological pH (7.4), which is well above the predicted pKa (~4), the carboxylic acid will be predominantly deprotonated. This ionized form is significantly more polar, and thus the LogD₇.₄ will be substantially lower (more negative) than the LogP.
Experimental Determination: Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct and unambiguous measurement of partitioning[5][7].
Causality Behind the Method: This technique physically equilibrates the compound between two immiscible liquid phases (n-octanol and water/buffer) and then measures its concentration in each phase. The ratio of these concentrations directly yields the partition coefficient. Its trustworthiness comes from this direct physical measurement, avoiding the assumptions inherent in indirect methods.
Step-by-Step Protocol:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination). This pre-saturation is critical to ensure the volumes and properties of the phases do not change during the experiment.
-
Sample Preparation: Prepare a stock solution of 4-Fluorobenzofuran-7-carboxylic acid in the aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Partitioning: In a screw-cap vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the vial gently on a shaker at a controlled temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached. Crucial Insight: Overly vigorous shaking can lead to emulsion formation, which complicates phase separation. A slow, consistent inversion is often preferred[8].
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.
-
Calculation:
-
LogP (if using water) or LogD (if using buffer) is calculated as: LogP/D = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
-
Validation: The experiment should be run in triplicate. A mass balance calculation (total amount recovered vs. initial amount) should be performed to ensure no significant loss of compound due to adsorption to the vial walls.
Workflow for LogP/D Determination:
Caption: Workflow for LogD determination via the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability, variable dosing requirements, and challenges in formulation development. It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput screening method but can overestimate true solubility[9][10].
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form. This is the definitive value for development[11].
Experimental Determination: Shake-Flask Equilibrium Method
This method is the benchmark for determining thermodynamic solubility[11].
Causality Behind the Method: By agitating an excess of the solid compound in a buffer for an extended period, the system is allowed to reach a true thermodynamic equilibrium between the dissolved and solid states. This ensures the measured concentration represents the maximum achievable solubility of the most stable crystal form under those conditions, providing a robust baseline for formulation strategies.
Step-by-Step Protocol:
-
Setup: Add an excess amount of solid 4-Fluorobenzofuran-7-carboxylic acid to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, and 7.4). The excess should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37°C to mimic physiological conditions) for 24-72 hours. Crucial Insight: The time must be sufficient to allow not only for dissolution equilibrium but also for any potential polymorphic transformations to the most stable, least soluble form[11].
-
Sampling: After equilibration, allow the vials to stand so the excess solid can settle.
-
Separation: Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved compound from any undissolved microcrystals. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF)[11].
-
Quantification: Dilute the filtered supernatant and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve.
-
Solid State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like X-ray powder diffraction (XRPD) to confirm its crystalline form. This validates that the solubility measurement corresponds to a known and stable solid state.
Table 2: Summary of Key Physicochemical Assays
| Parameter | Recommended Method | Rationale | Key Consideration |
| pKa | Potentiometric Titration | Gold standard for accuracy and direct measurement. | Use of co-solvents for poorly soluble compounds will yield an apparent pKa. |
| LogD₇.₄ | Shake-Flask | Direct physical measurement of partitioning at equilibrium. | Pre-saturation of phases is critical; avoid emulsion formation. |
| Solubility | Equilibrium Shake-Flask | Measures true thermodynamic solubility of the most stable solid form. | Requires sufficient time (24-72h) for equilibrium; confirm final solid form. |
Spectroscopic Profile (Anticipated)
While experimental spectra for 4-Fluorobenzofuran-7-carboxylic acid are not widely published, its structure allows for reliable prediction of its key spectroscopic features.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The carboxylic acid proton (–COOH) will appear as a highly deshielded, often broad singlet far downfield, typically in the 10-12 ppm range[12]. The protons on the benzene ring will exhibit splitting patterns influenced by both the fluorine and the fused ring system.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the 160-180 ppm range[12]. The aromatic carbons will appear between ~110-160 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the dominant ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 179.01.
Conclusion
The physicochemical properties of 4-Fluorobenzofuran-7-carboxylic acid—characterized by its acidic nature (predicted pKa ~4), moderate lipophilicity in its neutral form (predicted XLogP3 ~2.5), and pH-dependent solubility—define its behavior in biological systems. This guide has outlined the industry-standard, self-validating experimental protocols necessary to move beyond prediction and obtain robust empirical data. For any drug development professional, the rigorous application of these methods is a non-negotiable step in establishing a comprehensive compound profile, mitigating downstream risks, and making informed decisions on the path to a viable therapeutic candidate.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Available at: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available at: [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Available at: [Link]
-
Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Available at: [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Available at: [Link]
-
Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC. (n.d.). Available at: [Link]
-
An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Available at: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]
-
State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Available at: [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Available at: [Link]
-
Synthesis of benzofuran-7-carboxylic acid - PrepChem.com. (n.d.). Available at: [Link]
-
Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones … - ResearchGate. (n.d.). Available at: [Link]
-
4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem. (n.d.). Available at: [Link]
- US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents. (n.d.).
-
Benzofuran-7-Carboxylic Acid | C9H6O3 | CID 13307983 - PubChem. (n.d.). Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18). Available at: [Link]
-
7-fluoro-benzofuran-4-carboxylic acid | CAS#:1038509-33-9 | Chemsrc. (2025, August 25). Available at: [Link]
-
1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.). Available at: [Link]
-
4-fluoro-1-benzofuran-3-carboxylic acid (C9H5FO3) - PubChemLite. (n.d.). Available at: [Link]
-
4-Isobenzofurancarboxylic acid | C9H6O3 | CID 70533532 - PubChem. (n.d.). Available at: [Link]
-
4-Fluorobenzoic acid - Wikipedia. (n.d.). Available at: [Link]
-
Bordwell pKa Table - Organic Chemistry Data. (2017, October 27). Available at: [Link]
-
4-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3) - PubChemLite. (n.d.). Available at: [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (n.d.). Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (n.d.). Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Available at: [Link]
Sources
- 1. PubChemLite - 4-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3) [pubchemlite.lcsb.uni.lu]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. emerypharma.com [emerypharma.com]
- 7. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. raytor.com [raytor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
